molecular formula C5H10N4S B3057045 1-isobutyl-1H-tetrazole-5-thiol CAS No. 7624-34-2

1-isobutyl-1H-tetrazole-5-thiol

Cat. No. B3057045
CAS RN: 7624-34-2
M. Wt: 158.23 g/mol
InChI Key: QRBOTQCENRLUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutyl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C5H10N4S and a molecular weight of 158.22 . It is used in proteomics research .


Synthesis Analysis

The synthesis of tetrazole derivatives, including 1-isobutyl-1H-tetrazole-5-thiol, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The aldehydes were first condensed with N-tosylhydrazine to generate the N-tosylhydrazones, which were then reductively coupled in situ with 1H-tetrazole-5-thiols under metal-free conditions to afford the thioethers in high to excellent yields .


Molecular Structure Analysis

The molecular structure of 1-isobutyl-1H-tetrazole-5-thiol consists of a five-membered ring with four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Tetrazoles, including 1-isobutyl-1H-tetrazole-5-thiol, are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .

Scientific Research Applications

Proteomics Research

“1-isobutyl-1H-tetrazole-5-thiol” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein structures, interactions, and functions.

Bio-isosteric Replacement for Carboxylic Acids

Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Bioisosteres are compounds or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures.

Component in Clinical Drugs

Various clinical drugs, including losartan, cefazolin, and alfentanil , contain the tetrazole moiety . These drugs have diverse therapeutic applications, indicating that “1-isobutyl-1H-tetrazole-5-thiol” could potentially be used in the development of new medications.

Inhibitor of Aluminum Corrosion

“1-isobutyl-1H-tetrazole-5-thiol” is an effective inhibitor of aluminum corrosion in 1M HCl solution . This suggests its potential use in industries where aluminum is used, such as in the manufacturing of aircraft, automobiles, and packaging materials.

Synthesis of Oxacyclic Building Blocks

This compound has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . Oxacyclic compounds are cyclic compounds containing one or more oxygen atoms. They are important in the synthesis of many natural products and pharmaceuticals.

Synthesis of Metalated Tetradecyl Sulfone

“1-isobutyl-1H-tetrazole-5-thiol” has also been used in the synthesis of metalated tetradecyl sulfone . This suggests its potential use in the development of new synthetic methods and materials.

Mechanism of Action

The mechanism of action of tetrazoles involves the presence of free N-H which causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Safety and Hazards

When handling 1-isobutyl-1H-tetrazole-5-thiol, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

The future directions of research on 1-isobutyl-1H-tetrazole-5-thiol could involve further exploration of its potential uses in various fields such as proteomics research . Additionally, more efficient and eco-friendly methods for its synthesis could be developed .

properties

IUPAC Name

1-(2-methylpropyl)-2H-tetrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S/c1-4(2)3-9-5(10)6-7-8-9/h4H,3H2,1-2H3,(H,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBOTQCENRLUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=S)N=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429274
Record name 1-isobutyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isobutyl-1H-tetrazole-5-thiol

CAS RN

7624-34-2
Record name 1,2-Dihydro-1-(2-methylpropyl)-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7624-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isobutyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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